
6-Cyclohexyl-1-pentyl-3-(sulfanylmethyl)piperazine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Cyclohexyl-1-pentyl-3-(sulfanylmethyl)piperazine-2,5-dione is a chemical compound that belongs to the piperazine-2,5-dione family This compound is characterized by its unique structure, which includes a cyclohexyl group, a pentyl chain, and a sulfanylmethyl group attached to the piperazine-2,5-dione core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyclohexyl-1-pentyl-3-(sulfanylmethyl)piperazine-2,5-dione can be achieved through multicomponent reactions (MCRs), particularly the Ugi reaction. The Ugi reaction is a versatile and efficient tool for the preparation of novel drug scaffolds from commercially available starting materials with high atom economy . The reaction involves the use of alkynyls as inputs to induce new carbon-carbon bonds during the construction of heterocycles . The selective formation of piperazine-2,5-dione over other lactams remains challenging and requires specific reaction conditions .
Industrial Production Methods: Industrial production of this compound involves the use of green catalysts such as trimethylsilyl trifluoromethane sulfonate (TMSOTf) to promote the tandem-decarboxylation of α-keto carboxylic acids . This method provides an efficient access to biologically active piperazine-2,5-dione derivatives in high yield .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Cyclohexyl-1-pentyl-3-(sulfanylmethyl)piperazine-2,5-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and thiols under mild reaction conditions .
Major Products: The major products formed from these reactions include various substituted piperazine-2,5-dione derivatives, which exhibit enhanced biological activities and potential therapeutic applications .
Applications De Recherche Scientifique
6-Cyclohexyl-1-pentyl-3-(sulfanylmethyl)piperazine-2,5-dione has been extensively studied for its potential applications in scientific research. In chemistry, it serves as a valuable scaffold for the synthesis of novel bioactive compounds. In biology and medicine, it has shown promising anticancer, antibiotic, and antibacterial activities . The compound’s unique structure allows for the construction of a structurally diverse compound library, paving the way for the discovery of new drug candidates .
Mécanisme D'action
The mechanism of action of 6-Cyclohexyl-1-pentyl-3-(sulfanylmethyl)piperazine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins and enzymes, thereby modulating their activity. This interaction leads to the inhibition of cancer cell growth and the suppression of bacterial and viral infections .
Comparaison Avec Des Composés Similaires
6-Cyclohexyl-1-pentyl-3-(sulfanylmethyl)piperazine-2,5-dione can be compared with other similar compounds, such as tryptamine-piperazine-2,5-dione conjugates and other piperazine-2,5-dione derivatives . These compounds share a common piperazine-2,5-dione core but differ in their substituent groups, which contribute to their unique biological activities. The presence of the cyclohexyl and sulfanylmethyl groups in this compound distinguishes it from other derivatives and enhances its potential therapeutic applications .
Propriétés
Numéro CAS |
831219-65-9 |
|---|---|
Formule moléculaire |
C16H28N2O2S |
Poids moléculaire |
312.5 g/mol |
Nom IUPAC |
6-cyclohexyl-1-pentyl-3-(sulfanylmethyl)piperazine-2,5-dione |
InChI |
InChI=1S/C16H28N2O2S/c1-2-3-7-10-18-14(12-8-5-4-6-9-12)15(19)17-13(11-21)16(18)20/h12-14,21H,2-11H2,1H3,(H,17,19) |
Clé InChI |
FJDJCJVTJZKEFP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCN1C(C(=O)NC(C1=O)CS)C2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-Methoxypyridin-3-yl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14200882.png)


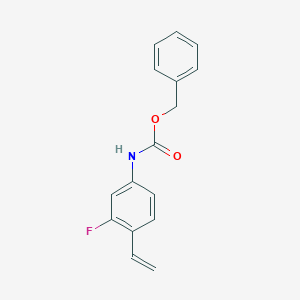
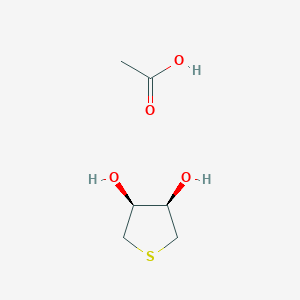
![3-Hexyl-5-methoxy-5-[methyl(diphenyl)silyl]furan-2(5H)-one](/img/structure/B14200919.png)
![2-Ethyl-1-phenyl-3-propanoyl-1H-benzo[f]indole-4,9-dione](/img/structure/B14200926.png)
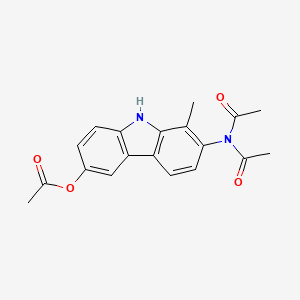
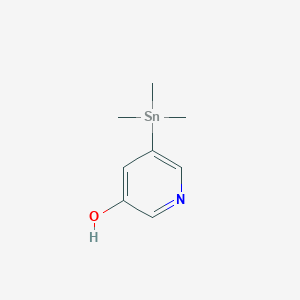
![1-Bromo-2-[2-(2-iodophenyl)ethenyl]benzene](/img/structure/B14200945.png)
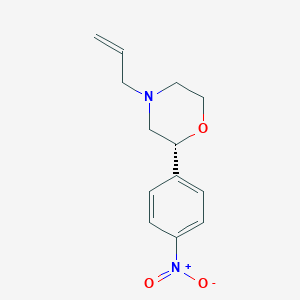
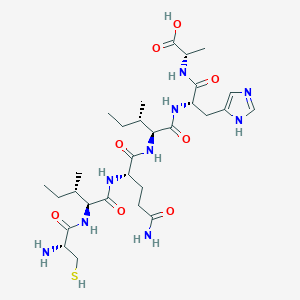
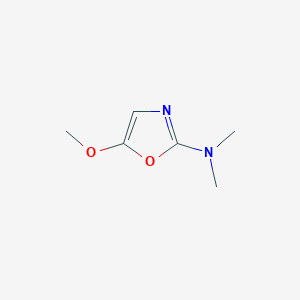
![3-Amino-5-[(E)-(1,3-thiazol-2-yl)diazenyl]phenol](/img/structure/B14200966.png)
